5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-12(11(8-16-17)14(19)20)13(18)15-7-9-3-5-10(21-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHSYOPIVOOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a pyrazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of the methoxybenzyl group enhances its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors such as hydrazines and carbonyl compounds.
- Introduction of Functional Groups : The methoxybenzyl group is introduced through nucleophilic substitution reactions.
- Carboxylic Acid Formation : The final carboxylic acid group is installed via oxidation or hydrolysis of suitable intermediates.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. In particular:
- In Vitro Studies : Compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells (NCI-H520) .
The anticancer activity is believed to be mediated through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
- Targeting Specific Pathways : It may inhibit key signaling pathways such as FGFR (Fibroblast Growth Factor Receptor), which is implicated in various cancers .
Study 1: In Vivo Evaluation
In a recent study, the compound was evaluated in an animal model for its efficacy against tumor growth. The results demonstrated a significant reduction in tumor size compared to controls, suggesting strong potential for clinical application .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications at specific positions on the pyrazole ring could enhance activity. For instance, substituents at the N1 position were found to significantly influence both potency and selectivity against cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Molecular Features
The table below compares key structural attributes and properties of the target compound with similar pyrazole-4-carboxylic acid derivatives:
Key Observations:
- Substituent Position Sensitivity: The target compound's 5-position amide group distinguishes it from analogs like and , which lack this functionality. Positional isomerism (e.g., with a 3-carboxylic acid vs.
Reactivity Differences:
Physicochemical Properties
- Melting Points : Derivatives with aromatic substituents (e.g., , m.p. 136°C) typically exhibit higher melting points than aliphatic variants due to π-π stacking.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis to yield the carboxylic acid moiety. Subsequent coupling with 4-methoxybenzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) facilitates the formation of the amide bond . Optimization of intermediates (e.g., ester-to-acid conversion) requires pH control and temperature monitoring to avoid side reactions like over-hydrolysis .
Q. How is the structural identity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL/SHELXS) is critical for unambiguous structural confirmation. Hydrogen bonding patterns, particularly between the amide N–H and carbonyl groups, should be analyzed to validate intermolecular interactions. Discrepancies in bond lengths or angles may arise from disordered solvent molecules, necessitating iterative refinement cycles .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
- Methodology :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- NMR : ¹H NMR should resolve the 4-methoxybenzyl aromatic protons (δ 6.8–7.3 ppm) and pyrazole methyl groups (δ 3.8–4.0 ppm). ¹³C NMR must show the carboxylic acid carbon (~170 ppm) .
- Mass Spectrometry : HRMS (ESI+) verifies the molecular ion peak with <2 ppm error .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and tautomeric stability?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., DMSO) on tautomeric equilibria (pyrazole ring vs. enolic forms) are modeled using PCM (Polarizable Continuum Model). Discrepancies between experimental and computed spectra may indicate neglected crystal-packing forces .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-Response Curves : Compare IC₅₀ values in enzymatic vs. cell-based assays to distinguish direct target inhibition from off-target effects.
- Metabolic Stability : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .
- Structural Analogues : Test derivatives (e.g., halogen substitutions) to isolate pharmacophore contributions. For example, replacing the 4-methoxy group with CF₃ may enhance membrane permeability .
Q. How are acid chloride derivatives of this compound utilized in synthesizing bioactive conjugates?
- Methodology : Convert the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride, then react with nucleophiles (e.g., amines, hydrazines) under Schotten-Baumann conditions. For example, coupling with 4-aminophenylpiperazine yields amides with potential σ-receptor antagonism . Purity is ensured via TLC (hexane:EtOAc, 3:1) and recrystallization from ethanol .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Methodology : Twinning or disorder in the 4-methoxybenzyl group complicates refinement. Strategies include:
- Hirshfeld Surface Analysis : Visualize close contacts and adjust occupancy factors for disordered atoms.
- Twinning Laws : Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
- Hydrogen Bond Networks : Graph-set analysis (e.g., R₂²(8) motifs) identifies stabilizing interactions that reduce thermal motion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
